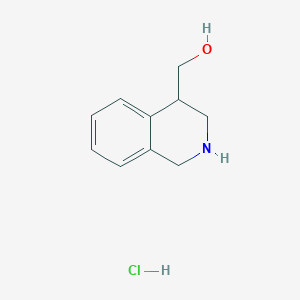

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride is a compound with the CAS Number: 2375270-45-2 . It is a secondary amine with the chemical formula C10H13NO . This compound is part of the isoquinoline alkaloids family, a large group of natural products .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride and its analogs has garnered a lot of attention in the scientific community due to their diverse biological activities . The review provides an update on commonly used synthetic strategies for constructing the core scaffold .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound is part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities .Physical and Chemical Properties Analysis

The compound has a molecular weight of 199.68 . It is typically stored at room temperature and comes in a powder form .Applications De Recherche Scientifique

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride derivatives have shown promising results in the treatment of gliomas, a type of tumor that occurs in the brain and spinal cord. A study discovered that certain derivatives selectively blocked the growth of C6 glioma cells while leaving normal astrocytes relatively unaffected, indicating potential for clinical utility in treating human gliomas and other tumor cell lines. Preliminary structure-activity relationships (SAR) were characterized, highlighting the compound's selective toxicity toward cancer cells over normal cells (Mohler et al., 2006).

Antimicrobial and Antifungal Activities

Further research into 1,2,3,4-tetrahydroisoquinolin-4-ylmethanol hydrochloride derivatives has revealed weak antimicrobial and antifungal activities. Specific derivatives showed maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, identifying a compound with a 3-spiro-cyclopentyl radical as particularly effective, characterized by the minimum inhibiting concentration of 250 μg/ml (Сурикова et al., 2014).

Anticancer Agents

The tetrahydroisoquinoline moiety is common in biologically active molecules, making its derivatives excellent candidates as potential anticancer agents. Research focusing on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been extensive, with particular attention to modifications on the phenyl ring introducing groups with various electronic, steric, and lipophilic properties. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines, showing potent cytotoxicity (Redda et al., 2010).

Catalytic Asymmetric Synthesis

1,2,3,4-Tetrahydroisoquinoline is a "privileged scaffold" in natural products and has found applications in asymmetric catalysis. Novel catalytic stereoselective strategies for synthesizing C1-chiral tetrahydroisoquinolines, beyond traditional methods, have been developed. These scaffolds display a wide variety of bioactivities and are utilized in the total synthesis of alkaloid natural products (Liu et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Orientations Futures

The THIQ heterocyclic scaffold, to which this compound belongs, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . The future direction of research on this compound and its analogs will likely continue to focus on their biological potential, structural-activity relationship (SAR), and mechanism of action .

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride, also known as EN300-7440563, is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be identified.

Mode of Action

Thiq-based compounds are known to interact with their targets, leading to changes that can combat various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

Thiq-based compounds are known to influence various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQAQLZNBPQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)

![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)

![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide](/img/structure/B2746739.png)